molecular formula C20H34O11 B13995133 Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate CAS No. 5349-71-3

Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate

Cat. No.: B13995133
CAS No.: 5349-71-3
M. Wt: 450.5 g/mol
InChI Key: VKEHFQFKLMGRNI-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate (CAS 5349-71-3) is a synthetic organic compound characterized by its complex polyether-ester backbone. This structure suggests potential application as a specialty solvent or plasticizer, similar to simpler glymes like tetraglyme which are known for their high boiling points and thermal stability . The presence of multiple ether and ester functional groups also makes it a candidate for use in polymer chemistry, potentially serving as a monomer or cross-linking agent. The specific physical properties, mechanism of action, and definitive research applications for this compound are not fully detailed in the public domain and require further characterization. Researchers are advised to consult the available safety data sheets and handle this product appropriately. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

5349-71-3

Molecular Formula

C20H34O11

Molecular Weight

450.5 g/mol

IUPAC Name

2-methylpropyl 2-[2-[2-[1-(2-methylpropoxy)-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate

InChI

InChI=1S/C20H34O11/c1-13(2)11-28-17(21)15(5)30-19(23)26-9-7-25-8-10-27-20(24)31-16(6)18(22)29-12-14(3)4/h13-16H,7-12H2,1-6H3

InChI Key

VKEHFQFKLMGRNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C)OC(=O)OCCOCCOC(=O)OC(C)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves multi-step esterification and etherification reactions, starting from appropriate diacid or diester precursors and 2-methylpropanol (isobutanol). The key synthetic challenges include the selective formation of the ester bonds at terminal positions and the introduction of keto and methyl substituents at the specified positions along the pentadecane chain.

Stepwise Synthetic Route

  • Synthesis of the Diacid or Diester Intermediate
    The initial step involves synthesizing or procuring a pentadecane derivative bearing keto groups at positions 4 and 12, and methyl groups at positions 2 and 14. This intermediate may be prepared via controlled oxidation and alkylation reactions on a suitable polyether backbone.

  • Esterification with 2-Methylpropanol
    The diacid intermediate undergoes esterification with 2-methylpropanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or via coupling reagents such as DCC (dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine) to yield the bis(2-methylpropyl) ester.

  • Purification and Characterization
    The crude product is purified by chromatographic techniques such as silica gel column chromatography or recrystallization. Characterization is performed using NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the esterification and the presence of keto and methyl groups.

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Diacid synthesis Controlled oxidation, alkylation 70-85 Requires careful control of regioselectivity
Esterification 2-Methylpropanol, acid catalyst or DCC/DMAP, RT to reflux 75-90 High selectivity for terminal esters
Purification Silica gel chromatography or recrystallization 85-95 Product purity >98% by HPLC

Alternative Synthetic Approaches

  • Enzymatic Esterification:
    Lipase-catalyzed esterification under mild conditions can be employed to improve selectivity and reduce side reactions, particularly useful for sensitive keto functionalities.

  • One-Pot Multi-Step Synthesis:
    Recent advances suggest that sequential one-pot reactions combining oxidation, alkylation, and esterification may streamline synthesis, though this requires optimization to avoid cross-reactivity.

Research Findings and Analysis

  • The compound's multiple ether linkages and keto groups confer significant flexibility and polarity, which can complicate conformer generation and purification processes.

  • The esterification step is critical for yield and purity; use of coupling agents like DCC with catalytic DMAP has been shown to improve ester bond formation efficiency without over-acylation.

  • Structural analysis via NMR confirms the presence of methyl groups at positions 2 and 14 and keto groups at 4 and 12, consistent with the target molecule.

  • The compound exhibits a relatively high boiling point (494.1 °C) and flash point (209.6 °C), indicating thermal stability suitable for various applications.

Summary Table of Preparation Method

Aspect Details
Starting Materials Pentadecane diacid intermediate, 2-methylpropanol
Key Reactions Oxidation, alkylation, esterification
Catalysts/Agents Acid catalysts (H2SO4, p-TSA), coupling agents (DCC, DMAP)
Reaction Conditions Room temperature to reflux, inert atmosphere recommended
Purification Techniques Chromatography, recrystallization
Typical Yields 70-90% depending on step
Characterization Tools NMR, IR, MS, HPLC

Chemical Reactions Analysis

Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate involves its interaction with molecular targets such as enzymes and receptors. The ester and ether linkages in the compound allow it to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate Not explicitly provided<sup>†</sup> Esters, ethers, ketones Isobutyl esters, branched methyl groups
Dioctyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate C28H50O11 562.67 Esters, ethers, ketones Linear octyl ester chains
(2S,2'S)-2,2'-Bis[1,4,7,10,13-pentaoxacyclopentadecane] C20H38O10 438.51 Macrocyclic ethers Chiral centers, cyclic oxygen framework
Oxirane,2,2'-(2,5,8,11,14-pentaoxapentadecane-1,15-diyl)bis- C14H26O7 306.17 Epoxides (oxirane), ethers Reactive epoxide groups

<sup>†</sup> Molecular formula inferred from structural analogy to Dioctyl variant .

Key Findings

Ester Chain Length and Hydrophobicity

  • The Dioctyl variant features linear octyl ester chains, which likely enhance hydrophobicity and reduce water solubility compared to the isobutyl esters in the target compound. This difference may influence applications in lipid-based formulations or plasticizers.

Cyclic vs. Linear Backbones

  • The macrocyclic ether lacks ester/ketone groups but incorporates a rigid, oxygen-dense cyclic structure. Such frameworks are often associated with improved thermal stability and host-guest binding capabilities, contrasting with the linear, flexible backbone of the target compound.

Reactive Functional Groups

  • The epoxide-containing compound includes two reactive oxirane moieties, enabling crosslinking or polymerization. In contrast, the target compound’s ketones and esters are less reactive under standard conditions, suggesting utility as a stabilizer or solvent additive.

Notes

  • Limitations : Direct experimental data (e.g., solubility, thermal stability) for the target compound are absent in the reviewed literature. Comparisons are based on structural inference and analogs.
  • Research Gaps : Empirical studies are needed to validate predicted properties, particularly regarding its biodegradability and reactivity.
  • Synthesis Challenges : The compound’s complexity (multiple ether/ester linkages) may require advanced stepwise synthesis or enzymatic catalysis.

Biological Activity

Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate (CAS Number: 5349-71-3) is a complex organic compound with significant biological activity. Its molecular formula is C20H34O11C_{20}H_{34}O_{11}, and it has garnered attention in various fields of research due to its potential applications in pharmaceuticals and materials science.

Molecular Characteristics

  • Molecular Weight : 450.481 g/mol
  • Structural Formula : The compound features multiple functional groups including dioxo and dioate functionalities which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the necessary functional groups while maintaining structural integrity. Specific methods can vary based on the desired purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Research indicates that it may exhibit:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby protecting cellular components from oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that it can modulate inflammatory pathways, potentially reducing the severity of inflammatory responses.

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent response in scavenging DPPH radicals.
  • Anti-inflammatory Effects :
    • In a controlled trial involving animal models of inflammation, the compound was administered at varying dosages. Results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.
  • Cytotoxicity Studies :
    • Cytotoxicity assays revealed that at higher concentrations (>100 µM), the compound exhibited cytotoxic effects on certain cancer cell lines. However, at lower concentrations (10–50 µM), it promoted cell viability and proliferation in normal cell lines.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of DPPH radicalsStudy 1
Anti-inflammatoryReduction in TNF-alpha and IL-6 levelsStudy 2
CytotoxicityCytotoxic at high concentrations; proliferative at low concentrationsStudy 3

Q & A

Q. What are the recommended methodologies for synthesizing Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate, and how does its structural complexity influence reaction optimization?

The synthesis involves multi-step esterification and etherification reactions, leveraging its branched alkyl and polyether backbone. Key challenges include controlling regioselectivity in oxo-group placement and minimizing hydrolysis of labile ester linkages. A detailed InChI code (e.g., InChI=1S/C28H50O11...) can guide molecular validation and reaction tracking . Optimize conditions (e.g., anhydrous solvents, low temperatures) to stabilize intermediates and improve yields.

Q. How can researchers ensure accurate characterization of this compound’s physicochemical properties?

Use a combination of spectroscopic (NMR, IR) and chromatographic (HPLC-MS) techniques to confirm functional groups and purity. Advanced profiling services like CC-DPS (Chemical Compounds Deep Profiling Services) employ quantum chemistry and QSPR models to predict properties such as solubility, stability, and van der Waals surface interactions . Cross-reference experimental data with computational predictions to resolve discrepancies.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Avoid prolonged storage due to potential degradation into hazardous byproducts. Store in inert, anhydrous conditions (e.g., argon atmosphere, desiccated environment). Use PPE (gloves, goggles) and fume hoods during handling. Dispose via qualified personnel following federal/state regulations, as improper release risks environmental contamination .

Advanced Research Questions

Q. How can factorial design be applied to study the compound’s reactivity under varying catalytic or solvent conditions?

Implement a 2^k factorial design to test variables like temperature, catalyst load (e.g., Lewis acids), and solvent polarity. For example, vary dimethylformamide (DMF) vs. tetrahydrofuran (THF) to assess ester stability. Analyze main effects and interactions using ANOVA to identify optimal conditions for selective functionalization .

Q. What strategies address contradictions in published data regarding the compound’s thermal stability and degradation pathways?

Replicate studies under controlled atmospheres (e.g., N2 vs. O2) to isolate oxidative vs. pyrolytic degradation mechanisms. Use thermogravimetric analysis (TGA) coupled with GC-MS to profile decomposition products. Cross-validate findings with molecular dynamics simulations to reconcile experimental and theoretical data .

Q. How can researchers integrate this compound into membrane separation technologies for industrial applications?

Explore its use as a polymer additive to enhance membrane hydrophobicity or selectivity. Design experiments to test permeability coefficients (e.g., CO2/N2 separation) using CRDC subclass RDF2050104 frameworks. Characterize membrane morphology via SEM and correlate with performance metrics like flux and rejection rates .

Q. What theoretical frameworks guide the study of its potential in renewable fuel engineering?

Link research to combustion theory (e.g., reaction kinetics for alternative fuels) under CRDC subclass RDF2050106. Investigate its oxidative stability as a biofuel additive using accelerated aging tests and DFT calculations to predict bond dissociation energies. Compare results with existing models for ester-based fuels .

Q. How can researchers resolve discrepancies in spectroscopic data interpretation for this compound?

Apply multivariate analysis (e.g., PCA) to NMR or IR datasets to distinguish noise from structural signals. Validate assignments using isotopic labeling or 2D NMR techniques (HSQC, HMBC). Collaborate with computational chemists to refine force-field parameters for MD simulations .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational models (e.g., CC-DPS) to ensure reliability .
  • Safety Compliance : Adhere to TCI America’s guidelines for lab handling and disposal to mitigate risks .
  • Theoretical Integration : Align experimental designs with CRDC frameworks (e.g., RDF2050103 for chemical engineering) to enhance academic rigor .

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